molecular formula C₁₄H₂₀O₉ B1140707 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside CAS No. 630102-81-7

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

Cat. No. B1140707
CAS RN: 630102-81-7
M. Wt: 332.3
InChI Key:
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Description

“3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is a biomedical compound utilized in pharmaceutical research . It is commonly used to study drug delivery systems and targeted drug therapies for various diseases . Its unique chemical structure makes it an ideal candidate for developing drug formulations that can effectively target specific cells or tissues in the body .


Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the available literature. However, similar compounds have been synthesized through various methods. For instance, phosphorylation of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranose at the anomeric hydroxy group has been reported .


Molecular Structure Analysis

The molecular structure of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is represented by the linear formula C16H24O10 . It has a molecular weight of 376.364 . Further structural analysis such as crystallography or spectroscopy data is not available in the retrieved resources.


Chemical Reactions Analysis

Specific chemical reactions involving “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” are not available in the retrieved resources. However, it’s worth noting that carbohydrates like this compound can undergo selective oxidation involving the oxidation of primary and anomeric hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” are not explicitly mentioned in the available resources. However, it is known that it has a molecular weight of 376.364 .

Scientific Research Applications

Synthesis of Carbohydrate Derivatives

This compound has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides . These derivatives have various applications in the field of medicinal chemistry and drug discovery.

Ferrier Reaction

The compound is used in the Ferrier reaction , a chemical reaction that transforms glycals into unsaturated esters. This reaction is widely used in the synthesis of complex carbohydrates and glycoconjugates.

Azidonitration Reactions

Azidonitration reactions are another application of this compound . These reactions are used to introduce azide groups into organic molecules, which can then be transformed into a variety of other functional groups.

Danishefsky’s Glycal Methodology

The compound is also used in Danishefsky’s glycal methodology , a synthetic strategy used to construct glycosidic bonds. This methodology is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

Synthesis of Oligosaccharides

The compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications in biological research and medicine, including as therapeutic agents and diagnostic tools.

Molecular Dynamics Simulation

The compound has been used in molecular dynamics simulations . These simulations can provide valuable insights into the behavior of molecules and their interactions, aiding in the design of new drugs and materials.

Safety and Hazards

Specific safety and hazard information for “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is not available in the retrieved resources. However, Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWFYJVPTWVPKZ-OUPQFMHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

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